PSI-6130 - 817204-33-4

PSI-6130

Catalog Number: EVT-281271
CAS Number: 817204-33-4
Molecular Formula: C10H14FN3O4
Molecular Weight: 259.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PSI-6130, chemically known as 2'-deoxy-2'-fluoro-2'-C-methylcytidine, is a synthetic cytidine analog. [, , ] It is classified as a nucleoside analog, specifically a pyrimidine nucleoside. [, ] In scientific research, PSI-6130 is recognized as a potent and selective inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), a key enzyme essential for viral replication. [, , , , , , ]

Synthesis Analysis

The synthesis of PSI-6130 has been achieved through various methods. One approach involves a multi-step process starting from protected d-glyceraldehyde. [] This method avoids the use of chiral reagents or catalysts and efficiently introduces fluorine at the C-2 tertiary carbon through a highly regio- and stereoselective nucleophilic substitution on a cyclic sulfate. [] Another method involves DAST fluorination of N(4)-benzoyl-1-(2-methyl-3,5-di-O-benzoyl-beta-d-arabinofuranosyl]cytosine, leading to the formation of N(4)-benzoyl-1-[2-fluoro-2-methyl-3,5-di-O-benzoyl-beta-d-ribofuranosyl]cytosine (PSI-6130). [] This reaction also yields protected 2'-C-methylcytidine as a byproduct, allowing for the preparation of two biologically active compounds from a common precursor. [] A more recent approach utilizes an enantioselective α-oxidation reaction enabled by a chiral amine and copper(II) catalysis, followed by a Mukaiyama aldol coupling. [, ] This strategy allows for the incorporation of various two-carbon fragments and provides access to lactone intermediates, which can be further elaborated to obtain PSI-6130. [, ]

Molecular Structure Analysis

PSI-6130's molecular structure consists of a cytidine base attached to a modified ribose sugar. [, , ] The ribose sugar is modified at the 2' position with a fluorine atom and a methyl group. [, , ] These modifications contribute to its unique biological activity and mechanism of action against HCV.

Chemical Reactions Analysis

PSI-6130 undergoes phosphorylation in cells, converting to its active 5'-triphosphate form (PSI-6130-TP). [, ] This phosphorylation is primarily catalyzed by human deoxycytidine kinase (dCK), although other kinases like UMP-CMP kinase and nucleoside diphosphate kinase are involved in subsequent phosphorylation steps. [, ] Additionally, PSI-6130 can be deaminated to form β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine (RO2433, also known as PSI-6206), which can also be phosphorylated to its active triphosphate form (RO2433-TP). [, , ]

Mechanism of Action

PSI-6130 acts as a prodrug, requiring intracellular phosphorylation to its active triphosphate form (PSI-6130-TP). [, , , , ] PSI-6130-TP acts as a potent inhibitor of the HCV NS5B RNA polymerase, the enzyme responsible for viral RNA replication. [, , , , , , ] It competes with the natural substrate, cytidine triphosphate, for binding to the polymerase active site. [] Once incorporated into the growing RNA chain, PSI-6130-MP acts as a non-obligate chain terminator, halting further RNA synthesis and inhibiting viral replication. [, ]

Interestingly, the deaminated metabolite of PSI-6130, RO2433-TP, also demonstrates inhibitory activity against HCV RdRp. [, , ] Although RO2433-TP is less potent than PSI-6130-TP, its formation presents a second metabolic pathway contributing to the overall antiviral activity of PSI-6130. [, , ]

Applications

PSI-6130 has primarily been explored in scientific research as a tool for understanding HCV replication and as a potential antiviral agent. [, , , , , , ] Its potent and selective inhibition of HCV RdRp has made it a valuable compound in:

  • HCV Replicon Systems: Studying the mechanism of HCV replication and evaluating the antiviral activity of potential drug candidates. [, , , , , , ]
  • Drug Resistance Studies: Investigating the emergence of resistance to nucleoside inhibitors and understanding the genetic barrier to resistance in HCV. [, , , , ]
  • Combination Therapy Research: Exploring synergistic effects and potential advantages of combining PSI-6130 with other antiviral agents, such as interferon-α2b and ribavirin. []
  • Prodrug Development: Serving as the parent compound for developing prodrugs with improved pharmacokinetic properties, such as enhanced oral bioavailability and reduced deamination. [, , , , ]
Future Directions
  • Optimization of Prodrug Strategies: Further research is needed to develop prodrugs with improved pharmacokinetic profiles and reduced potential for drug interactions. [, , ]
  • Combination Therapy Development: Exploring synergistic combinations with other direct-acting antivirals, particularly those targeting different stages of the HCV life cycle, could lead to more effective treatment regimens. []
  • Understanding Resistance Mechanisms: Continued investigation into the mechanisms of resistance to PSI-6130 and other nucleoside inhibitors will be crucial for developing strategies to overcome or prevent resistance emergence. [, , , , ]

β-D-2′-Deoxy-2′-fluoro-2′-C-methyluridine (PSI-6206/RO2433)

Compound Description: β-D-2′-Deoxy-2′-fluoro-2′-C-methyluridine (PSI-6206), also known as RO2433, is the deaminated uridine analog of PSI-6130. Like PSI-6130, it is metabolized to its monophosphate, diphosphate, and finally the active triphosphate form (RO2433-TP) within cells [, , ]. RO2433-TP is a potent inhibitor of the HCV RNA polymerase (NS5B), although less potent than PSI-6130-TP [, , ]. Additionally, RO2433-MP acts as a chain terminator during RNA synthesis by NS5B [].

2′-C-Methyladenosine

Compound Description: This compound is a nucleoside analog with anti-HCV activity. It requires intracellular phosphorylation to its triphosphate form to exert its inhibitory effect on the HCV NS5B polymerase. The S282T mutation in NS5B confers resistance to 2′-C-methyladenosine [].

2′-C-Methylcytidine

Compound Description: This compound is a pyrimidine nucleoside analog, requiring intracellular phosphorylation to exert its antiviral activity. It is a potent inhibitor of HCV replication in a subgenomic HCV replicon assay system [].

Relevance: 2′-C-Methylcytidine is closely related to PSI-6130, both structurally and in its mechanism of action. Both are cytidine analogs with a 2'-C-methyl group and inhibit HCV replication, likely targeting the NS5B polymerase []. The structural similarities highlight the importance of the 2′-C-methyl group for anti-HCV activity.

PSI-6419

Compound Description: PSI-6419 is an N4-modified prodrug of PSI-6130 designed to improve oral bioavailability. It was tested in rhesus monkeys but failed to enhance the oral bioavailability of PSI-6130 [].

R7128

Compound Description: R7128 is a prodrug of PSI-6130, designed to enhance oral absorption and systemic exposure [, , , ]. Clinical trials have demonstrated its efficacy in treating HCV infection, particularly in combination with pegylated interferon-α2a and ribavirin [, , , ].

β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine-5′-monophosphate

Compound Description: This compound is a guanosine nucleotide analog and the active metabolite of the prodrugs PSI-352938 and PSI-353661 []. Its triphosphate form (PSI-352666) acts as an alternative substrate inhibitor of the HCV NS5B polymerase [].

Relevance: This compound represents a different class of nucleoside inhibitors of HCV NS5B compared to PSI-6130, which is a cytidine analog. Although both target the NS5B polymerase, they exhibit distinct resistance profiles. The guanosine analog requires multiple mutations for resistance to develop [], whereas PSI-6130 primarily shows resistance associated with the S282T mutation.

NM107/NM283

Compound Description: NM107, also known as 2′-C-methylcytidine, is a cytidine nucleoside analog. NM283 is its corresponding prodrug, designed for improved pharmacokinetic properties [, ]. Both compounds inhibit HCV replication, likely targeting the NS5B polymerase.

Relevance: NM107 and NM283 are structurally similar to PSI-6130, sharing the 2′-C-methyl modification on the ribose ring [, ]. The development of NM283 as a prodrug for NM107 mirrors the strategy employed for PSI-6130 with its prodrug R7128.

Properties

CAS Number

817204-33-4

Product Name

PSI-6130

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one

Molecular Formula

C10H14FN3O4

Molecular Weight

259.23 g/mol

InChI

InChI=1S/C10H14FN3O4/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17)/t5-,7-,8-,10-/m1/s1

InChI Key

NYPIRLYMDJMKGW-VPCXQMTMSA-N

SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F

Solubility

Soluble in DMSO

Synonyms

2'-deoxy-2'-fluoro-2'-C-methylcytidine
2'-F-2'-C-MeC
4-amino-(3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one
PSI 6130
PSI-6130
PSI6130

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.